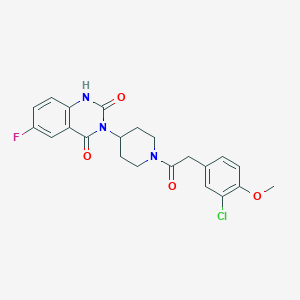

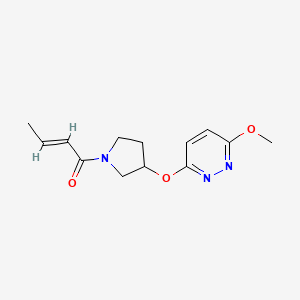

![molecular formula C22H17ClN2O4 B2682486 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide CAS No. 921918-42-5](/img/structure/B2682486.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “8-Chloro-11-oxo-10,11-dihydro-5H-dibenzo-1,4-diazepine”, are as follows: Molecular Formula: C13H9ClN2O, Molar Mass: 244.68, Density: 1.327±0.06 g/cm3 (Predicted), Melting Point: 233-236°C, Boiling Point: 334.4±41.0 °C (Predicted), Flashing Point: 156°C, Vapor Pressure: 0.000128mmHg at 25°C, Refractive Index: 1.629 .Scientific Research Applications

Serotonin Receptor Antagonists

Studies on 4-amino-5-chloro-2-ethoxybenzamides led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. The structure-activity relationship studies indicated that the incorporation of heteroaromatic rings, notably the 1H-indazole ring, substantially increases activity. The optimized compounds showed potent 5-HT3 receptor antagonistic activity, comparable to known drugs like ondansetron and granisetron (Harada et al., 1995).

Tubulin Polymerization Inhibitors

The dibenzo[b,f]oxepine scaffold is significant in medicinal chemistry, and its derivatives are found in various medicinally important plants. A novel synthesis method for methoxydibenzo[b,f]oxepines was developed, offering a pathway to new substituted dibenzo[b,f]oxepines. Docking simulations of these compounds at the colchicine binding site on tubulin suggest potential as tubulin polymerization inhibitors (Krawczyk et al., 2016).

Synthesis and Pharmacological Evaluation

Various dibenzo[b,f][1,4]oxazepine derivatives have been synthesized and evaluated for their pharmacological properties. For instance, phenylpyrazolodiazepin-7-ones, as conformationally rigid analogs of aminopyrazole amide scaffold, showed competitive antiproliferative activities against melanoma and hematopoietic cell lines. Some compounds exhibited potent activities and were identified as potent and selective Raf kinases inhibitors (Kim et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .

Mode of Action

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide: acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the interaction of dopamine, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide on the Dopamine D2 receptor affects several biochemical pathways. These include the regulation of cyclic AMP (cAMP) levels, activation of potassium channels, and inhibition of calcium channels . The modulation of these pathways can lead to changes in neuronal excitability and neurotransmission .

Pharmacokinetics

The pharmacokinetic properties of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide Like many other drugs targeting g-protein coupled receptors, it is expected to have specific absorption, distribution, metabolism, and excretion (adme) properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide ’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can lead to changes in neuronal activity and neurotransmission, potentially alleviating symptoms of disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Action Environment

The action, efficacy, and stability of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide can be influenced by various environmental factors. These may include the physiological environment, such as pH and temperature, as well as the presence of other molecules that can interact with the compound or its target .

properties

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O4/c1-2-28-16-7-3-13(4-8-16)21(26)24-15-6-10-19-17(12-15)22(27)25-18-11-14(23)5-9-20(18)29-19/h3-12H,2H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOQGZVEKKKSHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-phenylbutanamide](/img/structure/B2682408.png)

![(2Z)-2-amino-3-[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]but-2-enedinitrile](/img/structure/B2682413.png)

![3-Fluoro-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2682415.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2682417.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2682419.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide](/img/structure/B2682422.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2682423.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2682426.png)